Thermal Dimerization Half-Life vs. Cyclodeca-1,2,5,6-tetraene (Ten-Membered Analog)
Cyclonona-1,2,5,7-tetraene exhibits dramatically faster thermal dimerization than its ten-membered ring analog cyclodeca-1,2,5,6-tetraene, directly reflecting the increased ring strain in the nine-membered system. The nine-membered bis-allene dimerizes with a half-life of only 10–20 min at 0 °C in CDCl₃ solution, whereas cyclodeca-1,2,5,6-tetraene is sufficiently stable to be isolated in 75% yield after methyllithium treatment and molecular distillation, indicating a half-life orders of magnitude longer under comparable conditions [1]. This difference is attributed to the greater bending deformation (estimated ~10° from linearity for the allene unit in nine-membered rings vs. near-ideal geometry in ten-membered rings) and correspondingly higher strain energy in the nine-membered scaffold [2].
| Evidence Dimension | Thermal dimerization half-life (t₁/₂) in solution |
|---|---|
| Target Compound Data | t₁/₂ = 10–20 min at 0 °C in CDCl₃ |
| Comparator Or Baseline | Cyclodeca-1,2,5,6-tetraene: isolated in 75% yield after MeLi reaction and molecular distillation; no dimerization reported under identical conditions |
| Quantified Difference | At least 10²–10³-fold difference in dimerization rate (estimated from successful isolation vs. rapid dimerization at 0 °C) |
| Conditions | CDCl₃ solution; target compound prepared from dibromocarbene adduct at below −40 °C; comparator prepared analogously from its dibromocarbene adduct [1] |
Why This Matters
For researchers designing trapping experiments or studying cyclic allene reactivity, the nine-membered bis-allene offers a reactive intermediate that must be generated and trapped in situ at low temperature, whereas the ten-membered analog permits isolation and ambient-temperature handling—a critical procurement decision point.
- [1] Baird, M.S.; Reese, C.B. Preparation of cyclonona-1,2,5-triene, cyclonona-1,2,5,7-tetraene and cyclodeca-1,2,5,6-tetraene. Tetrahedron 1976, 32 (17), 2153–2156. View Source
- [2] Johnson, R.P. Strained Cyclic Cumulenes. Chemical Reviews 1989, 89 (5), 1111–1124. View Source
